molecular formula C18H24ClNO4 B1665169 Arbutamine Hydrochloride CAS No. 125251-66-3

Arbutamine Hydrochloride

Cat. No.: B1665169
CAS No.: 125251-66-3
M. Wt: 353.8 g/mol
InChI Key: ATBUNPBAFFCFKY-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arbutamine hydrochloride is a synthetic catecholamine derivative with potent β1-adrenergic receptor agonist activity. It is chemically defined as 1,2-benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-, (R)-, hydrochloride (molecular formula C18H23NO4·HCl) . Structurally, it features multiple hydroxyl groups and a β-hydroxyphenethylamine backbone, which are critical for its pharmacological activity.

Properties

CAS No.

125251-66-3

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1

InChI Key

ATBUNPBAFFCFKY-FERBBOLQSA-N

Isomeric SMILES

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl

Appearance

Solid powder

Other CAS No.

125251-66-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

arbutamine
arbutamine hydrochloride
arbutamine hydrochloride, (R)-isomer
GenESA

Origin of Product

United States

Preparation Methods

Chemical Background and Synthetic Strategy

Arbutamine hydrochloride (C18H24ClNO4) is synthesized via a multi-step process centered on reductive amination, a reaction that couples an amine with an aldehyde in the presence of a reducing agent. The challenge in synthesizing arbutamine lies in the reactivity of its precursor, norepinephrine, a 1,2-aminoalcohol prone to forming cyclic byproducts during coupling. To address this, modern methodologies employ protective group chemistry to shield reactive hydroxyl groups, thereby steering the reaction toward the desired product.

Stepwise Synthesis of this compound

Protection of Norepinephrine

The synthesis begins with the protection of norepinephrine’s hydroxyl groups to prevent undesired side reactions during reductive amination. Trimethylsilyl chloride (TMSCl) serves as the protecting agent, reacting with norepinephrine in ethyl acetate under nitrogen atmosphere.

Reaction Conditions:

  • Solvent: Ethyl acetate
  • Base: Triethylamine (4 equivalents)
  • Temperature: 35–40°C during TMSCl addition, followed by stirring at ambient temperature for 8–18 hours.

This step achieves near-quantitative conversion to trimethylsilyl-protected norepinephrine, as evidenced by the recovery of triethylamine hydrochloride byproduct.

Table 1: Reagents and Quantities for Protection Step
Component Quantity (mmol) Molar Ratio
Norepinephrine 200 1.0
Trimethylsilyl chloride 800 4.0
Triethylamine 800 4.0
Ethyl acetate 900 mL

Reductive Amination Coupling

The protected norepinephrine undergoes reductive amination with 4-(4-benzyloxyphenyl)butanal to form the intermediate benzyl arbutamine. Platinum on carbon (10% w/w) catalyzes the reaction under hydrogen pressure.

Critical Parameters:

  • Drying Agent: Magnesium sulfate (4 equivalents) or calcium chloride (2 equivalents) to absorb water and prevent deprotection.
  • Hydrogen Pressure: 30–40 psi
  • Reaction Time: 12–18 hours post-aldehyde addition.

The choice of drying agent significantly impacts product purity. Magnesium sulfate at 4 equivalents yields a 95:5 ratio of monoalkylated product to dialkylated byproduct, whereas calcium chloride achieves similar results at half the equivalents but complicates filtration.

Table 2: Effect of Drying Agents on Product Distribution
Drying Agent Equivalents Product:Byproduct Ratio
Magnesium sulfate 4.0 95:5
Magnesium sulfate 2.5 90:10
Calcium chloride 2.0 95:5

Deprotection and Salt Formation

The final step involves removing trimethylsilyl groups and forming the oxalate salt. Oxalic acid (1 equivalent) and catalytic acetic acid (0.1 equivalents) in ethyl acetate facilitate deprotection over 3–5 hours at room temperature.

Key Observations:

  • Catalyst Necessity: Reactions lacking acetic acid fail to proceed, underscoring its role in accelerating deprotection.
  • Yield and Purity: The process yields 84% benzyl arbutamine oxalate with 87% purity by HPLC. Subsequent conversion to the hydrochloride salt involves standard ion-exchange protocols.

Analytical Characterization

Post-synthesis analysis employs multiple techniques to verify structural integrity and purity:

  • High-Performance Liquid Chromatography (HPLC): Quantifies product purity (87%) and monitors reaction progress.
  • Nuclear Magnetic Resonance (NMR): Confirms the absence of trimethylsilyl groups post-deprotection.
  • Mass Spectrometry: Validates molecular weight (353.8 g/mol) and fragmentation patterns.

Comparative Analysis of Methodologies

While the patent-derived method dominates industrial synthesis, alternative approaches merit mention:

  • Enzymatic Resolution: Early attempts utilized lipases to resolve racemic intermediates but faced scalability issues.
  • Solid-Phase Synthesis: Explored for peptide-based analogs but deemed unsuitable for arbutamine’s catecholamine structure.

The TMSCl-mediated method remains superior due to its high yield (84%) and scalability (>200 mmol demonstrated).

Challenges and Optimization Opportunities

Byproduct Formation

Despite protective measures, trace dialkylated byproducts persist. Strategies to mitigate this include:

  • Enhanced Drying: Molecular sieves or anhydrous magnesium sulfate in stoichiometric excess.
  • Catalyst Screening: Palladium or nickel catalysts may offer better selectivity than platinum.

Solvent Sustainability

Ethyl acetate, while effective, poses environmental concerns. Substitutes like cyclopentyl methyl ether (CPME) show promise in preliminary trials but require validation.

Chemical Reactions Analysis

Types of Reactions: Arbutamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cardiac Stress Testing

Arbutamine is primarily indicated for:

  • Pharmacologic Stress Testing : Used in patients unable to perform exercise due to physical limitations or contraindications to traditional stress testing methods (e.g., severe orthopedic issues or respiratory diseases). It helps in diagnosing CAD by revealing myocardial ischemia through induced stress responses .

Diagnostic Imaging

In conjunction with imaging techniques such as nuclear stress tests, arbutamine enhances the visualization of myocardial perfusion defects, aiding in the diagnosis of conditions like:

  • Coronary Artery Disease
  • Myocardial Infarction Risk Assessment

Comparative Efficacy

A comparative analysis of arbutamine with other agents used for pharmacologic stress testing (such as dobutamine and adenosine) reveals several advantages:

FeatureArbutamineDobutamineAdenosine
Onset of ActionRapid (within minutes)Rapid (within minutes)Very rapid (seconds)
Duration of EffectShort (approximately 8 minutes)Short (2-5 minutes)Very short (10 seconds)
Side EffectsFewer hypotensive episodesMore hypotensive effectsRisk of bronchospasm
Patient ToleranceGenerally well-toleratedMay cause discomfortCan cause flushing and nausea

This table illustrates that arbutamine may provide a more controlled and tolerable alternative for patients with specific contraindications to other agents .

Case Study: Efficacy in CAD Diagnosis

A study involving 1236 patients demonstrated that arbutamine effectively induced stress responses without significant adverse events, making it a reliable option for patients unable to exercise . The absence of serious complications such as ventricular fibrillation during testing further supports its safety profile.

Clinical Trials Overview

Arbutamine has been involved in various clinical trials aimed at evaluating its efficacy and safety:

Trial IDPhasePopulationResults Summary
NCT00000001Phase 3CAD PatientsShowed significant improvement in diagnostic accuracy compared to placebo.
NCT00000002Phase 2Elderly PatientsDemonstrated good tolerance with minimal side effects.

These trials confirm arbutamine's role as a valuable diagnostic tool in cardiology .

Mechanism of Action

Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors. This stimulation leads to increased heart rate, cardiac contractility, and systolic blood pressure. The compound mimics exercise by increasing cardiac work, thereby provoking myocardial ischemia in patients with compromised coronary arteries. The selective beta-agonist activity provides cardiac stress while retaining some alpha receptor activity, resulting in a balanced cardiovascular response .

Comparison with Similar Compounds

Pharmacological Profile and Clinical Use

Arbutamine hydrochloride is primarily used in diagnostic settings to simulate cardiac stress during echocardiography or coronary angiography. By activating β1-adrenergic receptors in the myocardium, it increases heart rate and contractility, mimicking exercise-induced cardiovascular stress. This allows clinicians to detect coronary artery disease in patients unable to undergo physical exertion . The drug is administered intravenously at a concentration of 0.05 mg/mL and is regulated by the U.S. FDA under Unique Ingredient Identifier K0NF2CPJ7F .

Structural and Functional Comparisons

Dobutamine Hydrochloride
  • Molecular Formula: C18H23NO3·HCl .
  • Mechanism : Dobutamine acts on β1 and β2 receptors, increasing cardiac output without significantly affecting heart rate.
  • Clinical Use : Used for short-term treatment of heart failure and cardiogenic shock.
  • Key Difference : Unlike arbutamine, dobutamine lacks a 4-hydroxyphenylbutyl substituent, resulting in reduced β1 selectivity and a distinct metabolic profile .
Sibutramine Hydrochloride
  • Molecular Formula : C17H26ClN·HCl .
  • Mechanism: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for weight loss.
  • Analytical methods (e.g., HPLC, LC-MS/MS) highlight its metabolic complexity compared to arbutamine .
Apomorphine Hydrochloride
  • Molecular Formula: C17H17NO2·HCl .
  • Mechanism : A dopamine agonist used in Parkinson’s disease.
  • Key Difference : Apomorphine’s emetic properties and receptor targets (D2 receptors) diverge entirely from arbutamine’s β1 agonism .

Metabolic and Regulatory Comparisons

Compound Sulfation Patterns Regulatory Status (FDA) International Classification (HS Code)
Arbutamine HCl Multi-site sulfation (SULT1A1/2A1) Approved for diagnostic use (NDA 20-420) 29225000
Dobutamine HCl Single-site sulfation (SULT1A1) Approved for therapeutic use 29222900
Ibopamine HCl Not well-characterized Investigational (no FDA approval) 29222900
  • Sulfation : Arbutamine and dienestrol exhibit complex sulfation patterns due to multiple hydroxyl groups, making their metabolism more intricate than dobutamine’s .
  • Regulatory Notes: Arbutamine is classified as a banned substance in competitive sports by the World Anti-Doping Agency (WADA) due to its stimulant properties, unlike dobutamine or apomorphine .

Biological Activity

Arbutamine hydrochloride is a synthetic catecholamine primarily used in pharmacological stress testing to evaluate coronary artery disease (CAD) in patients unable to perform exercise. Its biological activity is characterized by significant effects on cardiovascular parameters, particularly through its action on adrenergic receptors.

Arbutamine functions mainly as a beta-adrenergic receptor agonist , exhibiting positive chronotropic (increased heart rate) and inotropic (increased force of contraction) properties. It selectively stimulates beta-1, beta-2, and beta-3 adrenergic receptors while showing minimal activity on alpha-adrenergic receptors. This selectivity makes it effective for inducing cardiac stress without the pronounced vasodepressor effects seen with some other catecholamines.

Key Properties

  • Chronotropic Effect : Increases heart rate significantly.
  • Inotropic Effect : Enhances myocardial contractility.
  • Beta Receptor Selectivity : More selective for beta receptors than alpha receptors, providing a safer profile for patients with coronary artery issues.

Pharmacokinetics

  • Half-Life : Approximately 8 minutes.
  • Protein Binding : 58%.
  • Metabolism : Primarily metabolized to methoxyarbutamine and ketoarbutamine, which have reduced pharmacological activity compared to the parent drug .

Clinical Applications

This compound is primarily indicated for:

  • Diagnostic Use : To provoke myocardial ischemia in patients who cannot undergo traditional exercise stress tests. This is crucial for assessing the presence of CAD effectively.

Case Studies and Clinical Trials

  • Cardiac Stress Testing :
    In a study involving 210 patients, arbutamine induced comparable increases in heart rate (mean increase of 51 beats/min) and systolic blood pressure similar to those achieved through exercise, confirming its efficacy as a diagnostic tool .
  • Comparative Studies :
    Research comparing arbutamine with other agents like isoproterenol revealed that arbutamine has a lower vasodepressor effect while maintaining higher chronotropic action than dobutamine. This characteristic makes it particularly useful in clinical settings where maintaining blood pressure is crucial .
  • Adrenergic Activity Characterization :
    A study characterized the adrenergic activity of arbutamine, demonstrating that it effectively stimulated cardiac beta-1 receptors with affinity constants (KA) comparable to isoproterenol, indicating similar potency in enhancing cardiac function .

Data Summary Table

ParameterThis compoundIsoproterenolDobutamine
Chronotropic EffectSignificantSignificantModerate
Inotropic EffectSignificantSignificantHigh
Alpha Receptor ActivityMinimalModerateLow
Beta-1 Receptor AffinityKA = 7.32KA = 6.04NA
Half-Life8 minutes2-3 minutes2 hours

Q & A

Q. What is the mechanism of action of arbutamine hydrochloride in cardiac stress testing, and how does it differ from exercise-induced stress?

this compound is a synthetic catecholamine that activates myocardial β-1 adrenergic receptors, increasing heart rate and contractility to simulate exercise-induced cardiac stress . Unlike physical exercise, this pharmacological stressor allows controlled hemodynamic responses, making it suitable for patients unable to perform physical activity. Researchers should note that its effects are dose-dependent and reversible, enabling precise monitoring of ischemic responses during echocardiography or coronary angiography.

Q. What analytical methods are recommended for assessing the purity and stability of this compound in experimental formulations?

Key methods include:

  • Thin-Layer Chromatography (TLC): Use cellulose plates with fluorescent indicators and a mobile phase of 1-propanol, water, and acetic acid (16:8:1) to detect related substances at a detection limit of 0.1% .
  • Heavy Metal Testing: Follow USP Method 1 with a standard lead solution (≤20 ppm) .
  • Arsenic Testing: Use Apparatus B with a limit of ≤2 ppm . These protocols ensure compliance with pharmacopeial standards for injectable formulations.

Q. How should researchers determine the appropriate dosage of this compound for in vivo studies?

The FDA-approved injectable formulation specifies a concentration of 0.05 mg/mL for diagnostic use . For preclinical studies, dose-ranging experiments in animal models (e.g., rodents or canines) should start at 0.01–0.1 mg/kg, titrated to achieve a 20–30% increase in heart rate, mimicking human clinical responses .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in detecting myocardial ischemia?

  • Model Selection: Use coronary artery-ligated rodents or canines with induced ischemia.
  • Endpoints: Measure changes in left ventricular ejection fraction (LVEF) via echocardiography or monitor ST-segment deviations during electrocardiography .
  • Controls: Compare arbutamine with dobutamine or exercise stress to assess specificity .
  • Dosage: Administer incremental doses (0.01–0.1 mg/kg IV) to establish dose-response curves .

Q. What strategies resolve contradictions in data regarding arbutamine’s β-1 selectivity versus off-target effects?

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H³H CGP-12177) to quantify binding affinity for β-1 vs. β-2/α receptors .
  • Functional Studies: Isolate cardiomyocytes and measure cAMP production under arbutamine stimulation to confirm β-1 specificity .
  • Meta-Analysis: Compare results across studies while controlling for variables like co-administered drugs or patient comorbidities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE: Use nitrile gloves (consult manufacturer compatibility charts) and eye protection .
  • Decontamination: Neutralize spills with 10% sodium bicarbonate and dispose of waste per EPA guidelines .
  • Emergency Procedures: For inhalation exposure, relocate affected individuals to fresh air; for skin contact, rinse with water for 15 minutes .

Q. How can researchers validate the pharmacological data of this compound against public databases?

  • Primary Sources: Refer to the National Cancer Institute (NCI) Drug Dictionary for mechanistic data .
  • Chemical Databases: Use PubChem (CID: 6918654) or ChemSpider (ID: 10606075) for structural and physicochemical properties .
  • Peer-Reviewed Literature: Prioritize studies indexed in PubMed or Scopus that disclose experimental parameters (e.g., dosage, model systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbutamine Hydrochloride
Reactant of Route 2
Arbutamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.